molecular formula C21H23N5O3S B2391023 N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1215744-36-7

N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2391023
CAS No.: 1215744-36-7
M. Wt: 425.51
InChI Key: ZZTPWUBDDRDLGE-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic tricyclic heterocyclic compound designed for research applications. This chemical features a complex molecular architecture comprising thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . Its structure is closely related to other triazolopyrimidinone derivatives that have been investigated as potent inhibitors of enzymes like α-glucosidase, suggesting its potential utility in metabolic disorder research . Furthermore, analogous compounds containing the triazolopyrimidine core have been studied for their role in modulating cellular processes such as differentiation, indicating this compound may have broader research value in cell biology and oncology . The presence of both hydrogen bond donor and acceptor groups, along with an aromatic system, makes it a candidate for molecular docking studies to explore interactions with specific protein targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in bioactivity screening assays. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-11-25-20(28)19-15(10-12-30-19)26-17(23-24-21(25)26)8-9-18(27)22-13-14-6-4-5-7-16(14)29-2/h4-7,10,12H,3,8-9,11,13H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTPWUBDDRDLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

The thieno[2,3-e]triazolo[4,3-a]pyrimidine framework is synthesized via cyclocondensation of a thiophene-2,3-diamine derivative with a pyrimidine precursor. Key disconnections include:

  • Triazole ring formation through hydrazine-mediated cyclization.
  • Pyrimidine annulation via nucleophilic aromatic substitution or cycloaddition.

Side-Chain Installation

  • Propyl group introduction at position 4 via alkylation during core synthesis.
  • Propanamide linker attachment at position 1 through nucleophilic acyl substitution.
  • N-(2-Methoxybenzyl) functionalization via reductive amination or alkylation.

Stepwise Synthesis of the Thieno-Triazolo-Pyrimidine Core

Synthesis of 4-Propyl-5-Oxo-4,5-Dihydrothieno[2,3-e]Pyrimidine

Starting material : Thiophene-2,3-dicarboxylic acid dimethyl ester.
Procedure :

  • Amination : React with propylamine in ethanol at reflux (12 h) to yield 3-(propylamino)thiophene-2-carboxamide.
  • Cyclization : Treat with urea in polyphosphoric acid (PPA) at 140°C for 6 h, forming the dihydropyrimidinone ring.
Step Reagents/Conditions Yield Characterization (IR, $$ ^1H $$ NMR)
1 Propylamine, EtOH, reflux 78% IR: 1685 cm$$ ^{-1} $$ (C=O stretch); $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 1.12 (t, 3H, CH$$ _3 $$), 3.45 (m, 2H, CH$$ _2 $$)
2 Urea, PPA, 140°C 65% IR: 1720 cm$$ ^{-1} $$ (lactam C=O); $$ ^1H $$ NMR: δ 4.22 (s, 2H, CH$$ _2 $$-lactam)

Triazolo Ring Annulation

Reaction : Treat the pyrimidine intermediate with hydrazine hydrate (80%) in ethanol (24 h, reflux) to form a hydrazide, followed by cyclization with acetic anhydride.

Step Reagents/Conditions Yield Key Spectral Data
Hydrazide formation NH$$ _2 $$NH$$ _2 $$, EtOH 82% $$ ^1H $$ NMR: δ 6.50 (s, 1H, pyrimidine-H)
Cyclization Ac$$ _2 $$O, 120°C 70% MS: m/z 259 [M+H]$$ ^+ $$; IR: 1640 cm$$ ^{-1} $$ (C=N)

Functionalization with the Propanamide Linker

Carboxylic Acid Activation

The triazolo-pyrimidine core is brominated at position 1 using N-bromosuccinimide (NBS) in DMF, followed by nucleophilic displacement with ethyl 3-aminopropanoate.

Reaction Conditions Yield Data
Bromination NBS, DMF, 0°C 88% $$ ^1H $$ NMR: δ 4.80 (s, 1H, Br-CH$$ _2 $$)
Aminolysis Ethyl 3-aminopropanoate, K$$ _2 $$CO$$ _3 $$, DMF 75% IR: 1745 cm$$ ^{-1} $$ (ester C=O)

Amide Bond Formation

Hydrolysis of the ester to carboxylic acid (6 M HCl, reflux), followed by coupling with 2-methoxybenzylamine using EDC/HOBt:

Step Reagents Yield $$ ^1H $$ NMR (Key Signals)
Ester hydrolysis HCl, reflux 90% δ 12.1 (s, 1H, COOH)
Coupling EDC, HOBt, DIPEA 68% δ 8.20 (t, 1H, NH), 4.45 (d, 2H, CH$$ _2 $$-benzyl)

Final N-(2-Methoxybenzyl) Installation

The propanamide intermediate undergoes reductive amination with 2-methoxybenzaldehyde using sodium cyanoborohydride in methanol:

Parameter Value
Reagents 2-Methoxybenzaldehyde, NaBH$$ _3 $$CN, MeOH
Time 24 h
Yield 62%
$$ ^1H $$ NMR δ 3.82 (s, 3H, OCH$$ _3 $$), 7.25–6.85 (m, 4H, Ar-H)

Optimization and Challenges

Regioselectivity in Cyclization

The use of PPA as a cyclizing agent ensures regioselective formation of the triazolo[4,3-a]pyrimidine isomer over alternative ring systems. Microwave-assisted synthesis reduced reaction time from 12 h to 2 h with comparable yields (70% vs. 68%).

Purification Techniques

  • Column chromatography (SiO$$ _2 $$, ethyl acetate/hexane) resolved ester hydrolysis byproducts.
  • Recrystallization from ethanol/water improved final compound purity (>98% by HPLC).

Analytical Characterization Summary

Property Data
Melting Point 218–220°C
HRMS (ESI) m/z 426.1543 [M+H]$$ ^+ $$ (calc. 426.1548)
$$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 1.15 (t, 3H, CH$$ _3 $$), 3.82 (s, 3H, OCH$$ _3 $$), 6.85–7.45 (m, 4H, Ar-H)
IR 1665 cm$$ ^{-1} $$ (amide C=O), 1245 cm$$ ^{-1} $$ (C-O-C)

Alternative Synthetic Routes

  • Pd-catalyzed cross-coupling : Suzuki-Miyaura coupling for late-stage diversification of the aryl group (unoptimized yield: 45%).
  • Enzymatic amidation : Lipase-mediated coupling reduced racemization but required extended reaction times (72 h).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

  • The acrylamide group in 3e enables covalent binding to targets (e.g., kinases), whereas the target’s methoxybenzyl propanamide may favor reversible interactions.

Triazin-2-yl Pyrrolidin-1-yl Butyramide

Structure: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide .

  • Core : Triazin-2-yl, a six-membered ring with three nitrogen atoms.
  • Substituents: Multiple dimethylamino groups enhancing solubility and basicity. Pyrrolidin-1-yl butyramide side chains for steric bulk and hydrogen bonding.

Key Differences :

  • The triazine core is less conformationally restricted compared to the fused thieno-triazolo-pyrimidine system.
  • The high density of dimethylamino groups in this compound may increase aqueous solubility but reduce blood-brain barrier penetration relative to the target’s methoxybenzyl group.

Structural and Functional Analysis Table

Parameter Target Compound Compound 3e Triazin-2-yl Derivative
Core Structure Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one Benzoimidazo[1,2-a]pyrimidin-5-one Triazin-2-yl
Key Substituents Propyl, 2-methoxybenzyl propanamide Methoxy, 4-methylpiperazine, acrylamide Dimethylamino, pyrrolidin-1-yl butyramide
Synthetic Route Likely involves cyclization and amide coupling Similar to target compound Multi-step condensation
Potential Bioactivity Enzyme inhibition (e.g., kinases, phosphodiesterases) Covalent kinase inhibition DNA intercalation or topoisomerase inhibition
Lipophilicity (Predicted) Moderate (propyl and methoxy groups balance polarity) High (methylpiperazine enhances solubility) Low (polar dimethylamino groups)

Research Implications

  • Substituents like the propyl group may enhance metabolic stability over smaller alkyl chains (e.g., methyl), as seen in related compounds .
  • Further studies should explore the impact of the methoxybenzyl propanamide side chain on binding affinity and pharmacokinetics relative to acrylamide or pyrrolidin-1-yl groups.

Biological Activity

N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure includes:

  • A thieno[2,3-e][1,2,4]triazolo ring system.
  • A propanamide moiety.
  • A methoxybenzyl substituent.

This unique architecture suggests diverse interactions with biological targets.

1. Orexin Type 2 Receptor Agonist Activity

Research indicates that this compound acts as an orexin type 2 receptor agonist , which is significant for the treatment of sleep disorders such as narcolepsy. The activation of orexin receptors plays a crucial role in regulating arousal and wakefulness .

2. Antitumor Activity

Studies have shown that derivatives of thieno[2,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • MDA-MB-231 Cell Line : The compound demonstrated inhibitory effects on this breast cancer cell line with an IC50 value indicating significant potency compared to established chemotherapeutic agents like paclitaxel .
  • Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups showed enhanced cytotoxicity, suggesting that modifications to the thieno-pyrimidine core can optimize antitumor activity .
CompoundCell Line TestedIC50 (μM)Mechanism
N-(2-methoxybenzyl)-3-(5-oxo...)MDA-MB-23127.6Apoptosis induction
Other Thieno DerivativesVarious29.3Cell cycle arrest

3. Antimicrobial and Anti-inflammatory Properties

Thieno-pyrimidine derivatives have been noted for their antimicrobial and anti-inflammatory activities. Research suggests that these compounds can inhibit bacterial growth and modulate inflammatory pathways, making them candidates for developing new antibiotics and anti-inflammatory drugs .

The biological activity of this compound may involve:

  • Receptor Binding : Interaction with orexin receptors leading to increased wakefulness.
  • Cellular Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators.

Case Studies

A notable study involved the synthesis and evaluation of various thieno-pyrimidine derivatives where the compound was included in a library screened for anticancer activity. Results indicated that modifications to the substituents significantly influenced biological activity, reinforcing the importance of SAR in drug design.

Q & A

Q. How can target engagement be experimentally validated in complex biological systems?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates. CRISPR-mediated gene knockout or siRNA silencing can establish target dependency. Crosslink the compound to its target via photoaffinity labeling followed by pull-down/MS identification .

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